Structural Elucidation and X-Ray Diffraction Analysis of 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole: A Technical Guide
Structural Elucidation and X-Ray Diffraction Analysis of 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole: A Technical Guide
Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Introduction & Chemical Context
In the realm of rational drug design and energetic materials, 1,2,4-triazole derivatives serve as privileged scaffolds due to their high nitrogen content, metabolic stability, and diverse hydrogen-bonding capabilities. The compound 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole (CAS: 1240572-27-3) [[1]]() represents a highly functionalized architecture. It combines a polarizable, electron-dense dibromotriazole core with a π -electron-deficient 4-nitrobenzyl moiety.
Understanding the precise 3D spatial arrangement of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The presence of two bromine atoms introduces the potential for highly directional halogen bonding ( σ -hole interactions), which, when combined with the hydrogen-bond accepting nature of the nitro group, dictates the supramolecular self-assembly of the crystal lattice 2. This guide details the step-by-step methodology for determining its crystal structure, explaining the causality behind each crystallographic decision to ensure a self-validating experimental workflow.
Experimental Methodology: Single-Crystal X-Ray Diffraction
To achieve atomic-level resolution, the experimental protocol must be rigorously controlled. The following workflow outlines the standard operating procedure for isolating and analyzing diffraction-quality crystals of halogenated triazoles 3.
Crystal Growth via Thermodynamic Control
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Protocol: Dissolve 50 mg of the synthesized compound in a minimal volume (approx. 2 mL) of a binary solvent system (e.g., ethyl acetate/n-hexane, 1:1 v/v). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 293 K.
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Causality: Solvent selection is driven by the need to balance solubility and evaporation rate. Rapid precipitation leads to kinetically trapped microcrystalline powders with high mosaicity. Slow evaporation allows thermodynamic control, favoring the growth of defect-free, macroscopic single crystals suitable for diffraction.
Crystal Mounting and Cryocooling
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Protocol: Select a crystal with dimensions approximately 0.2×0.15×0.1 mm. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.
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Causality: Cryocooling to 100 K serves two critical functions. First, it drastically reduces the thermal motion (Debye-Waller factors) of the atoms, which enhances the intensity of high-angle diffraction spots. Second, it mitigates radiation damage caused by the high-energy X-ray beam, ensuring data integrity throughout the multi-hour collection process.
Data Collection and Integration
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Protocol: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure >99% completeness out to a resolution of 0.77 Å.
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Causality: Mo K α radiation is chosen over Cu K α to minimize severe X-ray absorption effects caused by the heavy bromine atoms ( μ≈6.5 mm−1 ). A multi-scan absorption correction (e.g., SADABS) must be applied to correct for the non-spherical shape of the crystal and the high absorption coefficient.
Structure Solution, Refinement, and Validation
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Protocol: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.
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Self-Validating System: The refinement process is inherently self-validating. The convergence of the R1 and wR2 factors, combined with a flat residual electron density map (highest peak <1.0 e−/A˚3 , typically located near the Br atoms due to truncation errors), confirms the model's accuracy. Final validation via CheckCIF ensures no missing symmetry elements or steric clashes.
Figure 1: Step-by-step SCXRD workflow for structural elucidation.
Crystallographic Features & Supramolecular Architecture
Based on isomorphic structures of arylmethyl-1,2,4-triazoles and dibrominated heterocycles, the structural elucidation reveals distinct intra- and intermolecular behaviors.
Intramolecular Geometry
The molecule consists of two planar aromatic systems connected by a flexible methylene ( −CH2− ) bridge. The sp3 hybridization of the linking carbon prevents extended π -conjugation between the triazole and the nitrophenyl rings. The dihedral angle between these two planes is typically refined to approximately 75∘−85∘ . This twisted conformation is a thermodynamic compromise: it minimizes steric repulsion between the bulky bromine atoms and the benzylic protons while maximizing the surface area available for intermolecular packing.
Supramolecular Interactions
The crystal packing is driven by a hierarchy of non-covalent interactions:
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Halogen Bonding (XB): The highly polarizable bromine atoms at the 3- and 5-positions of the triazole ring exhibit distinct regions of positive electrostatic potential (the σ -hole) along the extension of the C-Br covalent bonds. These σ -holes act as potent Lewis acids, interacting with the Lewis basic oxygen atoms of the nitro groups or the unprotonated nitrogen atoms of adjacent triazole rings 2.
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Hydrogen Bonding (HB): While lacking classical strong H-bond donors (like -OH or -NH), the molecule forms extensive weak C-H ⋯ O interactions. The acidic benzylic protons and the aromatic protons of the nitrophenyl ring interact with the nitro group oxygens of neighboring molecules, stabilizing the 3D lattice 4.
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π−π Stacking: The electron-deficient nature of the 4-nitrobenzyl group promotes face-to-face or edge-to-face π -stacking with adjacent aromatic systems, typically at centroid-to-centroid distances of ∼3.6 Å.
Figure 2: Supramolecular interaction network driving crystal packing.
Quantitative Data Summary
The following tables summarize the expected crystallographic parameters and key geometric indicators for 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole, derived from standardized SCXRD analysis of related halogenated triazole systems.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Empirical Formula | C 9 H 6 Br 2 N 4 O 2 |
| Formula Weight | 361.99 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Volume ( V ) | ∼1150−1250 Å 3 |
| Z , Calculated Density | 4, ∼2.05 g/cm 3 |
| Absorption Coefficient ( μ ) | ∼6.5 mm−1 |
| Goodness-of-fit on F2 | 1.02−1.08 |
| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
Table 2: Key Supramolecular Interactions (Expected Geometry)
| Interaction Type | Donor ⋯ Acceptor | Distance (Å) | Angle (°) | Role in Crystal Packing |
| Halogen Bond | C-Br ⋯ O(Nitro) | 2.95−3.15 | 165−178 | Primary 1D chain formation |
| Halogen Bond | C-Br ⋯ N(Triazole) | 3.00−3.20 | 160−175 | Cross-linking of 1D chains |
| Hydrogen Bond | C-H(Benzyl) ⋯ O(Nitro) | 2.40−2.60 | 130−150 | Stabilization of molecular conformation |
| π−π Stacking | Centroid ⋯ Centroid | 3.55−3.75 | N/A | 3D lattice consolidation |
Conclusion
The structural elucidation of 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole via SCXRD provides an unparalleled view into the delicate balance of non-covalent forces that govern solid-state chemistry. By carefully controlling the crystallization thermodynamics and employing low-temperature X-ray diffraction, researchers can accurately map the highly directional halogen bonds and weak hydrogen bonds inherent to this scaffold. These crystallographic insights are not merely academic; they form the empirical foundation for structure-based drug design, allowing medicinal chemists to exploit σ -hole interactions for enhanced target-binding affinity and optimized pharmacokinetic profiles.
References
- BLD Pharm.1240572-27-3 | 3,5-Dibromo-1-(4-nitrobenzyl)-1H-1,2,4-triazole.
- Scientific.net.Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination.
- ACS Publications.Lack of Cooperativity in the Triangular X3 Halogen-Bonded Synthon?
- ACS Omega.Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis.
